![molecular formula C21H25N3O2S2 B2705748 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1252911-32-2](/img/structure/B2705748.png)
2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide
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Overview
Description
2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound with a molecular formula of C20H27N3O2S2 . This compound is known for its unique structural features, which include a thieno[3,2-d]pyrimidine core and a sulfanyl-acetamide linkage. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the butyl and oxo groups. The final steps involve the formation of the sulfanyl-acetamide linkage and the attachment of the trimethylphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit notable antimicrobial properties. A study demonstrated that compounds similar to 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide showed effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) for selected compounds is summarized in the table below:
Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
4a | E. coli | 32 µg/mL |
5c | S. aureus | 16 µg/mL |
5g | M. tuberculosis | 64 µg/mL |
These results suggest that modifications in the compound's structure can enhance its efficacy against both Gram-positive and Gram-negative bacteria.
Antioxidant Properties
Thieno[3,2-d]pyrimidine derivatives have also been assessed for their antioxidant capabilities. A study highlighted the protective effects of similar compounds against oxidative stress in erythrocytes exposed to toxic agents. The treated groups exhibited significantly reduced morphological alterations compared to control groups, indicating potential applications in combating oxidative damage.
Cancer Research
The thieno[3,2-d]pyrimidine core structure has been linked to anticancer activity in various studies. Compounds with this framework have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in different cancer types. Research into the specific mechanisms of action is ongoing, with initial findings suggesting that these compounds may interfere with cell cycle regulation and promote programmed cell death pathways.
Materials Science
Beyond biological applications, compounds like this compound are being explored for their potential use in materials science. The unique chemical properties of thieno[3,2-d]pyrimidines may allow for the development of new polymers or coatings with enhanced durability and resistance to environmental degradation.
Case Study 1: Antimicrobial Efficacy
In a clinical study assessing the antimicrobial efficacy of thieno[3,2-d]pyrimidine derivatives, several compounds were evaluated against a panel of bacterial pathogens. The results indicated that certain modifications significantly increased antibacterial potency compared to standard antibiotics.
Case Study 2: Antioxidant Activity
A laboratory study investigated the antioxidant effects of various thieno[3,2-d]pyrimidine derivatives on human erythrocytes subjected to oxidative stress. The findings revealed that these compounds could effectively mitigate oxidative damage and preserve cell integrity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
When compared to similar compounds, 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide stands out due to its unique structural features and potential applications. Similar compounds include:
- [(3-Butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetic acid
- 2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-difluorobenzyl)acetamide These compounds share the thieno[3,2-d]pyrimidine core but differ in their substituents, which can lead to variations in their chemical and biological properties.
Biological Activity
The compound 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide is a member of the thienopyrimidine class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action supported by various research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring a thieno[3,2-d]pyrimidine core, a butyl group, and an acetamide moiety. Its molecular formula is C21H25N3O2S2 with a molecular weight of approximately 415.6 g/mol. The IUPAC name for this compound is 2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide .
Property | Value |
---|---|
Molecular Formula | C21H25N3O2S2 |
Molecular Weight | 415.6 g/mol |
IUPAC Name | 2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |
InChI Key | RMNYIOIQFUDBRS-UHFFFAOYSA-N |
Biological Activity Overview
Research indicates that compounds within the thienopyrimidine class exhibit a range of biological activities including:
- Enzyme Inhibition : Many thienopyrimidines have been studied for their ability to inhibit various enzymes involved in disease processes. For instance, some derivatives have shown significant inhibitory effects on IRAK4 (Interleukin-1 receptor-associated kinase 4), which plays a crucial role in inflammatory responses .
- Anticancer Properties : Thienopyrimidine derivatives have been evaluated for their cytotoxic effects against cancer cell lines. Studies have demonstrated that modifications in the chemical structure can enhance their potency against specific types of cancer .
- Anti-inflammatory Effects : The compound has potential anti-inflammatory properties due to its ability to modulate pathways involved in inflammation. This is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.
Enzyme Inhibition Studies
A study focusing on IRAK4 inhibitors highlighted the potential of thienopyrimidine derivatives in reducing inflammatory responses. The compound demonstrated effective inhibition with IC50 values indicating strong binding affinity to the target enzyme .
Anticancer Activity
In vitro assays have shown that derivatives of thienopyrimidines can induce apoptosis in cancer cells. For example, compounds similar to this compound were tested against breast cancer cell lines (MCF-7) and exhibited significant cytotoxicity .
Mechanistic Insights
Molecular docking studies provide insights into the binding interactions between the compound and its biological targets. These studies often reveal critical hydrogen bonding and hydrophobic interactions that contribute to the observed biological activities .
Properties
IUPAC Name |
2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S2/c1-5-6-8-24-20(26)19-16(7-9-27-19)22-21(24)28-12-17(25)23-18-14(3)10-13(2)11-15(18)4/h7,9-11H,5-6,8,12H2,1-4H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVFYRNPXVHHLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=C(C=C3C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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